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2-methyl-2-(pyridin-4-yl)butan-1-amine

Catalog No.
S6516444
CAS No.
1506462-48-1
M.F
C10H16N2
M. Wt
164.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-2-(pyridin-4-yl)butan-1-amine

CAS Number

1506462-48-1

Product Name

2-methyl-2-(pyridin-4-yl)butan-1-amine

IUPAC Name

2-methyl-2-pyridin-4-ylbutan-1-amine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

InChI

InChI=1S/C10H16N2/c1-3-10(2,8-11)9-4-6-12-7-5-9/h4-7H,3,8,11H2,1-2H3

InChI Key

ISOHTTPMGOAWFY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C1=CC=NC=C1

2-Methyl-2-(pyridin-4-yl)butan-1-amine is an organic compound characterized by its unique structure, which includes a pyridine ring attached to a branched amine. The molecular formula of this compound is C12_{12}H16_{16}N2_2, and it has a molecular weight of approximately 192.27 g/mol. The compound features a branched aliphatic chain with a methyl group and a pyridinyl group, contributing to its potential biological and chemical reactivity.

  • Oxidation: This compound can be oxidized to form corresponding oxides or ketones using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction processes can yield various amine derivatives, typically utilizing reducing agents such as lithium aluminum hydride.
  • Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups by reacting with alkyl halides in the presence of bases like sodium hydroxide.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Alkyl halides with sodium hydroxide as a base.

Research into the biological activity of 2-methyl-2-(pyridin-4-yl)butan-1-amine suggests potential applications in medicinal chemistry. The compound has been investigated for its ability to act as a ligand in various biochemical assays, potentially influencing receptor activity and enzyme modulation. Its structural characteristics may allow it to interact with specific molecular targets, leading to various biological effects, including possible therapeutic applications in treating diseases.

Synthetic Routes

The synthesis of 2-methyl-2-(pyridin-4-yl)butan-1-amine can be achieved through several methods:

  • Condensation Reaction: A common method involves the reaction of 4-pyridinecarboxaldehyde with 2-methylbutan-1-amine in the presence of a reducing agent like sodium borohydride. This reaction is typically conducted in ethanol under reflux conditions.
  • Industrial Production: For larger-scale production, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. Techniques such as distillation and recrystallization are utilized for purification.

2-Methyl-2-(pyridin-4-yl)butan-1-amine has several notable applications:

  • Chemistry: Serves as a building block in synthesizing complex organic molecules and heterocyclic compounds.
  • Biology: Investigated for its potential role as a ligand in biochemical assays and molecular biology studies.
  • Medicine: Explored for therapeutic properties and as a precursor in pharmaceutical synthesis.
  • Industry: Used in producing specialty chemicals and agrochemical intermediates.

The interaction studies involving 2-methyl-2-(pyridin-4-yl)butan-1-amine focus on its mechanism of action as a ligand. The compound's ability to bind to specific receptors or enzymes can modulate their activity, leading to various biological outcomes. Understanding these interactions is crucial for developing applications in drug design and molecular biology.

Several compounds share structural similarities with 2-methyl-2-(pyridin-4-yl)butan-1-amine. Here are some comparable compounds:

Compound NameStructure DescriptionUnique Features
2-MethylbutanamineA simpler amine without the pyridine ringLacks aromatic properties
4-PyridinylbutanamineContains a butanamine backbone but differs in substitutionMore linear structure
3-MethylpyridineA methylated pyridine without aliphatic amine functionalityAromatic compound, no branched aliphatic chain
3-(Pyridin-4-YL)-N,N-dimethylpropanamineFeatures dimethyl substitution on an aliphatic chainGreater steric hindrance due to dimethyl groups

Each of these compounds presents unique characteristics that differentiate them from 2-methyl-2-(pyridin-4-yl)butan-1-amine, particularly regarding their structural composition and potential reactivity profiles. The presence of the branched aliphatic chain combined with the pyridine ring gives 2-methyl-2-(pyridin-4-yl)butan-1-amine distinct properties that could be advantageous for specific applications in chemistry and biology.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

164.131348519 g/mol

Monoisotopic Mass

164.131348519 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-25-2023

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